4-(3-Ethylphenyl)piperidine

Description

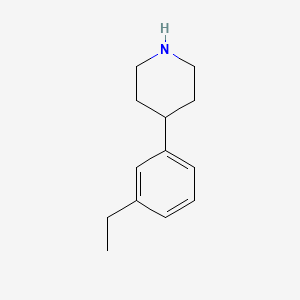

4-(3-Ethylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The compound this compound features a piperidine ring substituted at the fourth position with a 3-ethylphenyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.

Properties

IUPAC Name |

4-(3-ethylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-11-4-3-5-13(10-11)12-6-8-14-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAVYOSGASBTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with piperidine under reductive amination conditions. This process typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 3-ethylbenzylamine in the presence of a palladium catalyst can also be employed to produce the compound on a larger scale. This method offers high yields and can be optimized for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: N-alkyl or N-acyl piperidine derivatives.

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "4-(3-Ethylphenyl)piperidine," they do provide some related information that can be used to understand its potential uses and the broader context of piperidine derivatives.

Piperidine and its Derivatives

Piperidine is an organic substance with the molecular formula [CH2]5NH, and it serves as a building block in pharmaceuticals and fine chemicals . Piperidine derivatives are employed across a range of industries, including pharmaceuticals, rubber, corrosion inhibition, catalysis, organic synthesis, dye and pigment production, and plastics .

Applications of Piperidine Derivatives

Piperidine derivatives exhibit a wide pharmacological spectrum, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects .

Examples of piperidine medications and their applications :

- Lcaridin: Insect repellent

- Minoxidil: Prevents hair loss and is a vasodilator

- Paroxetine: Selective serotonin reuptake inhibitor

- Methylphenidate & Ethylphenidate: Stimulants and nootropics

- Droperidol, Haloperidol, Melperone, Mesoridazine, Risperidone, Thioridazine: Antipsychotic medications

- Dipipanone, Fentanyl and analogs Loperamide, Pethidine(meperidine), Prodine: Opioids

- PCP and analogs: Arylcyclohexylamines

- Ditran: Anticholinergic chemical weapons

- Fexofenadine and loratadine: Antihistamines to treat allergies

- Pimozide and pipotiazine: Antipsychotic medications

- Meperidine: Analgesic (painkiller)

- Voglibose: Anti-diabetic properties

- Donepezil: Alzheimer's therapy

4-[(3-fluorophenoxy)phenylmethyl]piperidine

Mechanism of Action

The mechanism of action of 4-(3-Ethylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can influence various signaling pathways, including the dopaminergic and serotonergic systems, leading to its pharmacological effects.

Comparison with Similar Compounds

4-Phenylpiperidine: Lacks the ethyl group on the phenyl ring, resulting in different pharmacological properties.

4-(3-Methylphenyl)piperidine: Contains a methyl group instead of an ethyl group, affecting its chemical reactivity and biological activity.

4-(3-Chlorophenyl)piperidine: Substituted with a chlorine atom, which can alter its electronic properties and interactions with biological targets.

Uniqueness: 4-(3-Ethylphenyl)piperidine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in medicinal chemistry.

Biological Activity

4-(3-Ethylphenyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an ethyl group attached to a phenyl ring, which influences its pharmacological properties. Research has indicated that it may act on various biological targets, making it a candidate for further investigation in therapeutic applications.

Structure and Synthesis

The molecular formula for this compound is C13H17N, with a molecular weight of 189.28 g/mol. The compound can be synthesized through various chemical reactions, including oxidation and reduction processes, which yield different derivatives that may exhibit distinct biological activities.

This compound interacts with neurotransmitter receptors in the central nervous system, notably affecting dopaminergic and serotonergic pathways. This interaction can modulate neurotransmitter release and uptake, leading to potential therapeutic effects such as analgesia and anti-inflammatory responses.

Pharmacological Properties

Research has demonstrated that this compound exhibits several pharmacological properties:

- Antihistaminic Activity : A study synthesized novel derivatives of this compound and evaluated their antihistaminic effects in vivo. The results indicated significant protection against histamine-induced bronchospasm, suggesting potential use as a non-sedating antihistamine .

- Dopamine Transporter Affinity : Analogous compounds have shown selective binding to dopamine transporters, indicating possible applications in treating disorders related to dopamine dysregulation .

Case Studies

- Antihistaminic Effects : In a controlled study involving albino Swiss mice, compounds derived from this compound were administered at a dose of 5 mg/kg. The results showed significant reductions in locomotor activity compared to controls, indicating potential sedative effects alongside antihistaminic properties .

- Dopamine Transporter Selectivity : Research on piperidine analogs revealed that modifications to the alkyl chain influenced binding affinity at dopamine transporters. Compounds similar to this compound demonstrated enhanced selectivity, which could inform the design of future therapeutic agents targeting dopamine-related conditions .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Phenylpiperidine | Lacks ethyl group | Different pharmacological profile |

| 4-(3-Methylphenyl)piperidine | Contains a methyl group | Varies in chemical reactivity |

| 4-(3-Chlorophenyl)piperidine | Substituted with chlorine | Alters electronic properties |

The presence of the ethyl group in this compound enhances its lipophilicity and receptor binding affinity compared to its analogs, contributing to its specific pharmacokinetic profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.